molecular formula C16H15NO2 B182283 (S)-Indoline-2-carboxylic acid benzyl ester CAS No. 120925-75-9

(S)-Indoline-2-carboxylic acid benzyl ester

Cat. No. B182283
M. Wt: 253.29 g/mol
InChI Key: YMXDJQBRIWOQOB-HNNXBMFYSA-N
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Description

Synthesis Analysis

Esters are typically produced when carboxylic acids are heated with alcohols in the presence of an acid catalyst . The esterification reaction is both slow and reversible . Benzyl esters can be synthesized through various methods, including palladium-catalyzed C-H acyloxylation , and esterification of primary benzylic C-H bonds with carboxylic acids .


Molecular Structure Analysis

The molecular structure of benzyl esters, such as “(S)-Indoline-2-carboxylic acid benzyl ester”, consists of a benzyl group attached to a carboxylic acid via an ester linkage . The exact structure would depend on the specific carboxylic acid and alcohol used in the esterification process.


Chemical Reactions Analysis

Benzyl esters can undergo various chemical reactions. For example, they can be used in benzyne-mediated esterification of carboxylic acids and alcohols . The ester bond in benzyl esters is susceptible to alkaline hydrolysis .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .

Future Directions

The use of benzyl esters in tissue engineering and regenerative medicine is a promising area of research . They can be used as biocompatible scaffolds for in vitro reconstruction of mammalian tissues . This opens up possibilities for their use in creating new sources of tissues and organs for transplantation .

properties

IUPAC Name

benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-9,15,17H,10-11H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXDJQBRIWOQOB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649603
Record name Benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Indoline-2-carboxylic acid benzyl ester

CAS RN

120925-75-9
Record name Benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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